

Application Notes and Protocols for Fluorescent Labeling of Lewis X Tetrasaccharide

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Compound of Interest

Compound Name: *Lewis X tetrasaccharide*

Cat. No.: *B12362433*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of **Lewis X tetrasaccharide**, a crucial carbohydrate antigen involved in various biological processes, including cell adhesion and immune responses. Fluorescently tagging Lewis X enables its use in a wide array of applications, such as in vitro and in vivo imaging, flow cytometry, and high-throughput screening assays for drug discovery.

The primary method detailed here is reductive amination, a robust and widely used technique for covalently attaching a fluorescent dye to the reducing end of an oligosaccharide.^{[1][2][3][4]} This process involves the reaction of the aldehyde group of the open-ring form of the tetrasaccharide with a primary amine group on the fluorescent label to form a Schiff base, which is then reduced to a stable secondary amine.^[4]

Key Experimental Protocols

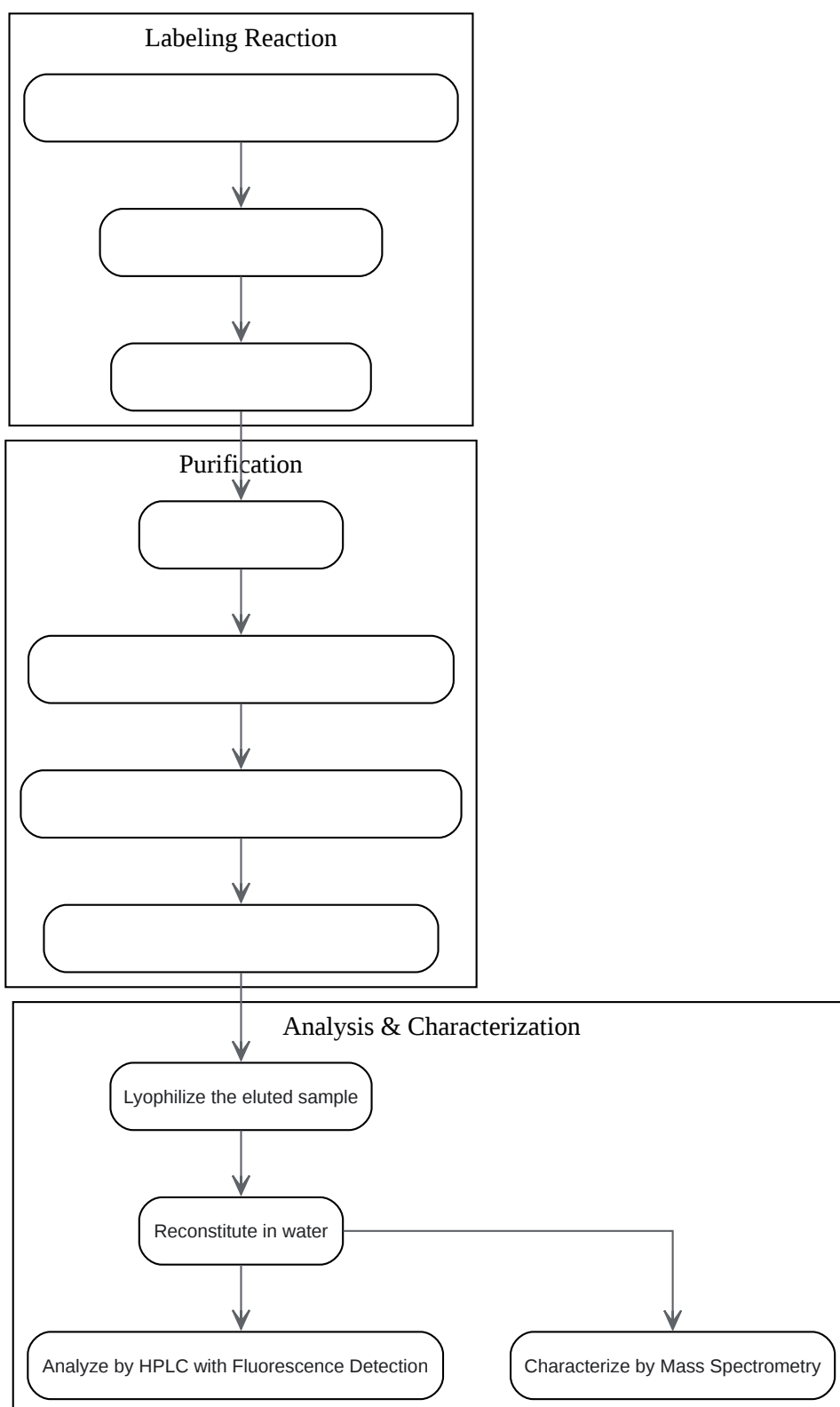
Protocol 1: Fluorescent Labeling of Lewis X Tetrasaccharide by Reductive Amination

This protocol outlines the steps for labeling **Lewis X tetrasaccharide** with a fluorescent dye containing a primary amine, such as 2-aminobenzamide (2-AB).

Materials and Reagents:

- **Lewis X Tetrasaccharide**
- 2-Aminobenzamide (2-AB)
- Sodium Cyanoborohydride (NaBH_3CN)
- Dimethyl Sulfoxide (DMSO)
- Glacial Acetic Acid
- Milli-Q or ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Acetonitrile (ACN)
- Trifluoroacetic Acid (TFA)
- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
- Lyophilizer

Experimental Workflow:



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Caption: Workflow for fluorescently labeling **Lewis X tetrasaccharide**.

Procedure:

- Preparation of Reagents:
 - Labeling Solution: Prepare a solution of 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO. Caution: Sodium cyanoborohydride and acetic acid are toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Labeling Reaction:
 - Dissolve 1-10 nmol of lyophilized **Lewis X tetrasaccharide** in 5 μ L of the labeling solution in a microcentrifuge tube.
 - Mix thoroughly by vortexing.
 - Incubate the reaction mixture at 65°C for 2 hours.
- Purification by Solid Phase Extraction (SPE):
 - After incubation, cool the reaction mixture to room temperature.
 - Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.
 - Load the reaction mixture onto the conditioned SPE cartridge.
 - Wash the cartridge with 3 x 1 mL of Milli-Q water to remove excess fluorescent dye and other hydrophilic impurities.
 - Elute the labeled **Lewis X tetrasaccharide** with 1 mL of 50% acetonitrile in water.
- Lyophilization and Storage:
 - Lyophilize the eluted sample to dryness.
 - Store the dried, labeled Lewis X at -20°C until further use.

Protocol 2: Analysis and Characterization of Fluorescently Labeled Lewis X

This protocol describes the analysis of the purified, fluorescently labeled **Lewis X tetrasaccharide** using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Instrumentation and Columns:

- HPLC system equipped with a fluorescence detector (e.g., Excitation: 330 nm, Emission: 420 nm for 2-AB).
- Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 μ m).[5]
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

HPLC Analysis:

- Sample Preparation: Reconstitute the lyophilized labeled Lewis X in 100 μ L of Milli-Q water.
- Chromatographic Conditions:
 - Mobile Phase A: 100 mM ammonium acetate, pH 4.0.[6]
 - Mobile Phase B: 100 mM ammonium acetate, pH 4.0 in 0.5% 1-butanol.[6]
 - Gradient: A linear gradient from 5% to 100% Mobile Phase B over 55 minutes.[6]
 - Flow Rate: 1.5 mL/min.[6]
 - Column Temperature: 25°C.[6]
- Injection and Detection: Inject 10-20 μ L of the reconstituted sample and monitor the fluorescence signal. The retention time of the labeled Lewis X should be compared to an unlabeled standard if available.

Mass Spectrometry Characterization:

- **Sample Preparation:** The sample collected from the HPLC fraction corresponding to the fluorescent peak can be directly infused or spotted for MS analysis.
- **Analysis:** Acquire mass spectra to confirm the molecular weight of the fluorescently labeled Lewis X. The expected mass will be the sum of the mass of the **Lewis X tetrasaccharide** and the mass of the fluorescent label, minus the mass of a water molecule.

Data Presentation

Table 1: Commonly Used Fluorescent Dyes for Carbohydrate Labeling

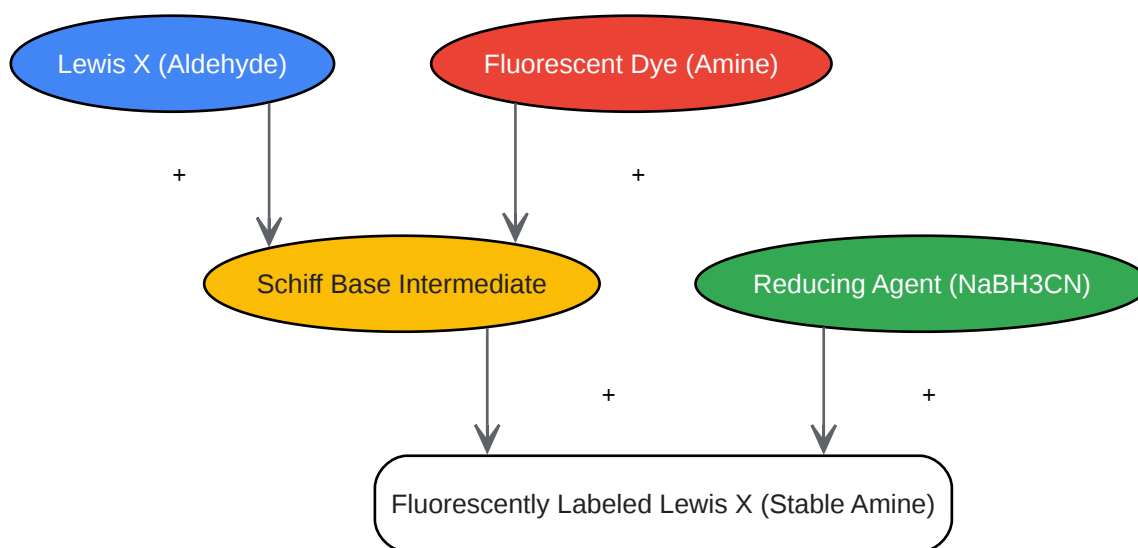
Fluorescent Dye	Abbreviation	Excitation (nm)	Emission (nm)	Reactive Group
2-Aminobenzamide	2-AB	330	420	Primary Amine
2-Aminobenzoic Acid	2-AA	340	425	Primary Amine
2-Aminopyridine	2-AP	320	380	Primary Amine
Procionamide	290	360	Primary Amine	
Fluorescein isothiocyanate	FITC	495	525	Isothiocyanate

Table 2: Expected Mass Changes for Labeled Lewis X (C₂₆H₄₅NO₂₀)

Molecular Weight of **Lewis X Tetrasaccharide**: ~707.6 g/mol

Fluorescent Label	Molecular Weight (g/mol)	Expected Mass of Labeled Product (g/mol)
2-Aminobenzamide (C ₇ H ₈ N ₂ O)	136.15	~825.7
2-Aminobenzoic Acid (C ₇ H ₇ NO ₂)	137.14	~826.7
2-Aminopyridine (C ₅ H ₆ N ₂)	94.12	~783.7

Logical Relationships in Reductive Amination



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Caption: Reductive amination reaction scheme.

These protocols and data provide a comprehensive guide for the successful fluorescent labeling and characterization of **Lewis X tetrasaccharide**, enabling its application in a wide range of biological and biomedical research.

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